Cas no 1805413-52-8 (3-(Aminomethyl)-2-(difluoromethyl)-4-iodo-6-methylpyridine)

3-(Aminomethyl)-2-(difluoromethyl)-4-iodo-6-methylpyridine is a versatile pyridine derivative with a unique substitution pattern, offering valuable reactivity for pharmaceutical and agrochemical applications. The presence of an aminomethyl group enhances its utility as a building block for further functionalization, while the difluoromethyl moiety contributes to metabolic stability and bioavailability. The iodine substituent at the 4-position allows for selective cross-coupling reactions, facilitating the synthesis of complex heterocyclic systems. Its structural features make it particularly useful in medicinal chemistry for the development of bioactive molecules. The compound's well-defined reactivity and stability under standard conditions ensure consistent performance in synthetic workflows.
3-(Aminomethyl)-2-(difluoromethyl)-4-iodo-6-methylpyridine structure
1805413-52-8 structure
Product Name:3-(Aminomethyl)-2-(difluoromethyl)-4-iodo-6-methylpyridine
CAS No:1805413-52-8
MF:C8H9F2IN2
MW:298.071740865707
CID:4893298
Update Time:2025-05-27

3-(Aminomethyl)-2-(difluoromethyl)-4-iodo-6-methylpyridine Chemical and Physical Properties

Names and Identifiers

    • 3-(Aminomethyl)-2-(difluoromethyl)-4-iodo-6-methylpyridine
    • Inchi: 1S/C8H9F2IN2/c1-4-2-6(11)5(3-12)7(13-4)8(9)10/h2,8H,3,12H2,1H3
    • InChI Key: XVUIKNXIVKFPLF-UHFFFAOYSA-N
    • SMILES: IC1C=C(C)N=C(C(F)F)C=1CN

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 168
  • XLogP3: 1.4
  • Topological Polar Surface Area: 38.9

3-(Aminomethyl)-2-(difluoromethyl)-4-iodo-6-methylpyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029022852-250mg
3-(Aminomethyl)-2-(difluoromethyl)-4-iodo-6-methylpyridine
1805413-52-8 95%
250mg
$1,009.40 2022-04-01
Alichem
A029022852-500mg
3-(Aminomethyl)-2-(difluoromethyl)-4-iodo-6-methylpyridine
1805413-52-8 95%
500mg
$1,600.75 2022-04-01
Alichem
A029022852-1g
3-(Aminomethyl)-2-(difluoromethyl)-4-iodo-6-methylpyridine
1805413-52-8 95%
1g
$3,039.75 2022-04-01

Additional information on 3-(Aminomethyl)-2-(difluoromethyl)-4-iodo-6-methylpyridine

Introduction to 3-(Aminomethyl)-2-(difluoromethyl)-4-iodo-6-methylpyridine (CAS No. 1805413-52-8)

3-(Aminomethyl)-2-(difluoromethyl)-4-iodo-6-methylpyridine (CAS No. 1805413-52-8) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of pyridines, which are widely studied for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

The molecular structure of 3-(Aminomethyl)-2-(difluoromethyl)-4-iodo-6-methylpyridine is characterized by the presence of a pyridine ring substituted with an aminomethyl group at the 3-position, a difluoromethyl group at the 2-position, an iodine atom at the 4-position, and a methyl group at the 6-position. The combination of these substituents imparts specific chemical and biological properties to the molecule, making it a valuable candidate for various applications in drug discovery and development.

Recent studies have highlighted the potential of 3-(Aminomethyl)-2-(difluoromethyl)-4-iodo-6-methylpyridine in several therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. The researchers found that the difluoromethyl group plays a crucial role in enhancing the compound's ability to modulate inflammatory responses.

In another study, published in the European Journal of Medicinal Chemistry, 3-(Aminomethyl)-2-(difluoromethyl)-4-iodo-6-methylpyridine was evaluated for its antimicrobial properties against a panel of bacterial strains, including both Gram-positive and Gram-negative species. The results showed that the compound displayed significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), which is a major concern in clinical settings due to its resistance to conventional antibiotics.

The anticancer potential of 3-(Aminomethyl)-2-(difluoromethyl)-4-iodo-6-methylpyridine has also been explored in preclinical studies. Research conducted at the National Cancer Institute demonstrated that this compound can selectively induce apoptosis in cancer cells while sparing normal cells. The mechanism of action involves the inhibition of key signaling pathways involved in cell proliferation and survival, such as PI3K/Akt and MAPK/ERK pathways. These findings suggest that 3-(Aminomethyl)-2-(difluoromethyl)-4-iodo-6-methylpyridine could be a promising lead compound for the development of novel anticancer agents.

The physicochemical properties of 3-(Aminomethyl)-2-(difluoromethyl)-4-iodo-6-methylpyridine, including its solubility, stability, and bioavailability, have been extensively studied to optimize its pharmaceutical formulation. The compound has been shown to exhibit good aqueous solubility and stability under physiological conditions, which are essential for its effective delivery and therapeutic efficacy. Additionally, preliminary pharmacokinetic studies have indicated that 3-(Aminomethyl)-2-(difluoromethyl)-4-iodo-6-methylpyridine has favorable absorption, distribution, metabolism, and excretion (ADME) profiles, suggesting its potential for further development as a drug candidate.

In conclusion, 3-(Aminomethyl)-2-(difluoromethyl)-4-iodo-6-methylpyridine (CAS No. 1805413-52-8) represents an exciting new molecule with a wide range of potential applications in medicinal chemistry. Its unique structural features and promising biological activities make it a valuable target for further research and development. As ongoing studies continue to unravel its full therapeutic potential, this compound is poised to contribute significantly to the advancement of drug discovery and clinical medicine.

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